4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine
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Overview
Description
4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine is a compound that features a piperidine ring substituted with a sulfanyl group linked to a methyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with a suitable piperidine derivative. One common method involves the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors due to its imidazole ring, which can participate in hydrogen bonding and other interactions. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-thiol: Shares the imidazole ring and thiol group.
Piperidine: Shares the piperidine ring structure.
4-([(1H-Benzimidazol-2-yl)sulfanyl]methyl)piperidine: Similar structure with a benzimidazole ring instead of an imidazole ring.
Uniqueness
4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine is unique due to the combination of the imidazole ring and piperidine ring linked by a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C10H17N3S/c1-13-7-6-12-10(13)14-8-9-2-4-11-5-3-9/h6-7,9,11H,2-5,8H2,1H3 |
InChI Key |
RIKHMRAVPJMKCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2CCNCC2 |
Origin of Product |
United States |
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